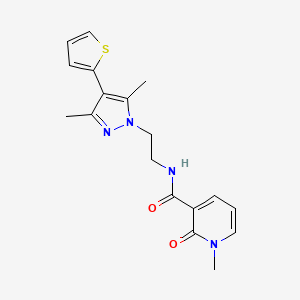

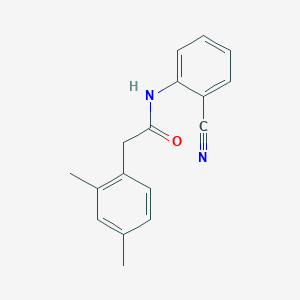

![molecular formula C15H19N3O2 B2778238 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile CAS No. 1436352-12-3](/img/structure/B2778238.png)

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DMABN is a derivative of morpholine that has a benzoyl group and a dimethylamino group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

Stability of Methyl Cations : A study by Ito et al. (1999) focused on the synthesis of extremely stable carbocations, including compounds similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. These cations demonstrated high stability and significant pKR+ values, attributed to the dipolar structure of the azulene rings and the mesomeric effect of the dimethylamino groups (Ito, S., Kikuchi, S., Morita, N., & Asao, T., 1999).

Synthesis of Tetrahydropyrimido Derivatives : Elkholy and Morsy (2006) conducted a study on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. They explored the reactivity of this compound towards various reagents and reported its antimicrobial activity (Elkholy, Y. M., & Morsy, M. A., 2006).

Synthesis of Isoquinoline Derivatives : Dyachenko and Vovk (2012) worked on synthesizing isoquinoline derivatives using a compound structurally similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. They successfully obtained various isoquinoline derivatives with potential applications in medicinal chemistry (Dyachenko, I. V., & Vovk, M., 2012).

Palladium-Catalyzed Aminocarbonylations : Wan et al. (2002) studied the use of Dimethylformamide (DMF), a compound related to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions. This method provides an alternative approach to carbonylation reactions, especially in small-scale applications (Wan, Y., Alterman, M., Larhed, M., & Hallberg, A., 2002).

Antitumor Agents Synthesis : Farag et al. (2010) synthesized novel pyrazole-based heterocycles, including a compound similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, with potential as antitumor agents. They evaluated the anti-estrogenic activity and cytotoxic effects of these compounds against breast and ovarian tumors (Farag, A., Ali, K. A., El-Debss, T. M. A., Mayhoub, A. S., Amr, A., Abdel-Hafez, N. A., & Abdulla, M. M., 2010).

properties

IUPAC Name |

4-[4-[(dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-17(2)10-12-3-5-13(6-4-12)15(19)18-7-8-20-11-14(18)9-16/h3-6,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDBICRWWBOXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)N2CCOCC2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)